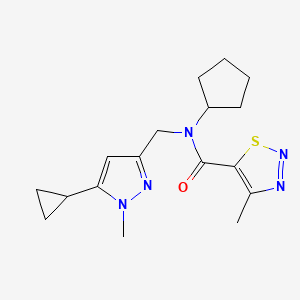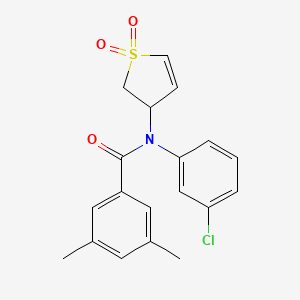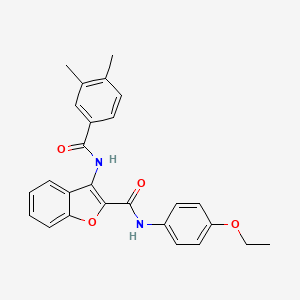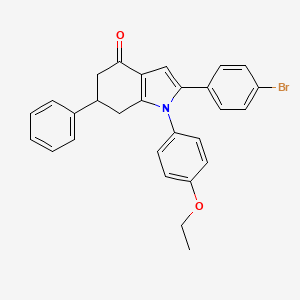
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a complex molecule that likely features a thiadiazole core, a pyrazole ring, and various substituents including a cyclopentyl and a cyclopropyl group. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and methodologies that could be relevant to its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds, such as five-membered cyclosulfamides (1,2,5-thiadiazolidines 1,1-dioxides), has been reported using starting materials like chlorosulfonyl isocyanate and nitrogen mustards or amino acids. The derivatization of amino acids can introduce an alkyl group with a well-defined configuration, and protective groups such as a benzyl group can be used to shield certain positions during the synthesis process . This approach could potentially be adapted for the synthesis of the compound , considering its thiadiazole core.
Molecular Structure Analysis
For molecular structure analysis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed. In a case study involving a designer drug with a pyrazole skeleton, detailed structure elucidation was achieved through NMR and MS techniques. The study involved comparing NMR spectra with possible structural isomers and identifying substituents through spectral analysis . Similar methods could be applied to determine the structure of N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Chemical Reactions Analysis
Although the provided papers do not detail chemical reactions specific to the compound , the general approach to analyzing chemical reactions would involve studying the reactivity of the functional groups present in the molecule. For instance, the reactivity of the thiadiazole and pyrazole rings could be investigated to understand potential reactions, such as nucleophilic substitutions or electrophilic additions, that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would include its melting point, boiling point, solubility, stability, and reactivity. These properties are typically determined through experimental measurements and can be influenced by the molecular structure and the nature of the substituents. Predictive tools and databases can also be used to estimate certain properties, as demonstrated in the case study where predicted (13)C NMR shifts were crucial for structure elucidation .
Applications De Recherche Scientifique
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives have been explored for their potential as inhibitors of photosynthetic electron transport, which is a crucial process in plants. Studies have shown that certain pyrazole compounds can effectively interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating their potential as herbicides. These compounds' inhibitory properties were evaluated in vitro, with some exhibiting excellent inhibitory effects in the micromolar range, comparable to commercial herbicides like diuron, lenacil, and hexazinone (Vicentini et al., 2005).
Cytotoxicity and Anticancer Applications
Research on pyrazole and pyrazolopyrimidine derivatives has explored their cytotoxicity against various cancer cell lines. For instance, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest that certain structures within this chemical family may hold potential as anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Hassan et al., 2014).
Immunomodulatory Effects
The compound 3,5-bis(trifluoromethyl)pyrazole derivative (BTP2) or N-[4-3, 5-bis(trifluromethyl)pyrazol-1-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide (YM-58483) has been identified as an immunosuppressive compound. It potently inhibits Ca2+ influx and interleukin-2 (IL-2) production in lymphocytes by enhancing transient receptor potential melastatin 4 (TRPM4) channel activity. This action suggests the compound's potential in modulating immune responses, which could be relevant for autoimmune diseases and transplant rejection (Takezawa et al., 2006).
Propriétés
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-11-16(24-20-18-11)17(23)22(14-5-3-4-6-14)10-13-9-15(12-7-8-12)21(2)19-13/h9,12,14H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNUQVGBTGSJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(CC2=NN(C(=C2)C3CC3)C)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2528386.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528387.png)
methanone](/img/structure/B2528389.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)




